molecular formula C21H16BrNOS B382453 8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline CAS No. 342781-04-8

8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline

Cat. No.: B382453
CAS No.: 342781-04-8
M. Wt: 410.3g/mol
InChI Key: XTVRCJWHUCXCBP-UHFFFAOYSA-N
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Description

8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline is a complex organic compound with the molecular formula C21H16BrNOS and a molecular weight of 410.3 g/mol . This compound is notable for its unique structure, which combines a quinoline moiety with a brominated naphthalene derivative through a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxynaphthalene, followed by the formation of a sulfanyl linkage with quinoline. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-phenyl-acetamide
  • 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
  • 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-thiazol-2-yl-acetamide

Uniqueness

8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline is unique due to its specific combination of a quinoline moiety with a brominated naphthalene derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

342781-04-8

Molecular Formula

C21H16BrNOS

Molecular Weight

410.3g/mol

IUPAC Name

8-[(6-bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline

InChI

InChI=1S/C21H16BrNOS/c1-24-19-10-7-15-12-16(22)8-9-17(15)18(19)13-25-20-6-2-4-14-5-3-11-23-21(14)20/h2-12H,13H2,1H3

InChI Key

XTVRCJWHUCXCBP-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CSC3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CSC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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